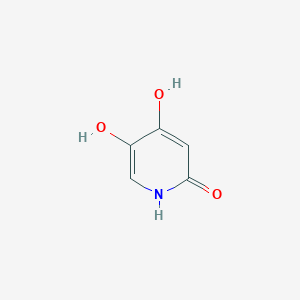

2(1H)-Pyridinone, 4,5-dihydroxy-

Description

Significance of the Pyridinone Heterocyclic Scaffold in Chemical Sciences

The pyridinone ring system is a privileged scaffold in medicinal chemistry and materials science. frontiersin.org Its unique combination of a nitrogen-containing heterocycle with a carbonyl group allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. frontiersin.org This versatile structure is found in numerous natural products and has been incorporated into a wide array of synthetic compounds with diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. frontiersin.org The ability to readily functionalize the pyridinone core at various positions has made it a cornerstone for the development of novel therapeutic agents and functional materials. frontiersin.orgresearchgate.net

Contextualizing Dihydroxylated Pyridinones within Organic Chemistry

Within the broader class of pyridinones, dihydroxylated derivatives are of particular interest due to the enhanced potential for hydrogen bonding and metal chelation conferred by the two hydroxyl groups. The position of these hydroxyl groups on the pyridinone ring significantly influences the molecule's electronic properties, reactivity, and biological activity. For instance, 4-hydroxy-2-pyridone alkaloids are known for their diverse biological effects, including antifungal and antibacterial activities. researchgate.net Similarly, derivatives of 3-hydroxy-2(1H)-pyridinones have been explored for their iron(III)-chelating properties. acs.org The study of various dihydroxylated pyridinones provides valuable insights into structure-activity relationships and guides the design of new functional molecules.

Scope and Focus of the Research Outline on 2(1H)-Pyridinone, 4,5-dihydroxy-

This article intended to provide a focused and detailed examination of the chemical compound 2(1H)-Pyridinone, 4,5-dihydroxy-. The planned scope was to cover its synthesis, chemical and physical properties, and specific applications in medicinal chemistry and materials science, supported by detailed research findings and data tables. However, a thorough search of the available scientific literature has revealed a significant lack of specific research dedicated to this particular isomer. While general information on the pyridinone scaffold and other dihydroxylated pyridinones is abundant, data specifically concerning the 4,5-dihydroxy variant is not available. Therefore, a detailed exposition according to the intended outline cannot be fulfilled at this time due to the absence of published research on this specific compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydroxy-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c7-3-1-5(9)6-2-4(3)8/h1-2,8H,(H2,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZIETIAJOSOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 1h Pyridinone, 4,5 Dihydroxy and Its Analogues

Established General Synthetic Routes to Pyridinone Systems

The construction of the fundamental 2(1H)-pyridinone core is achievable through several reliable and versatile synthetic strategies. These methods provide access to a wide array of pyridinone derivatives that can serve as precursors to more complex molecules.

Cyclization and condensation reactions represent the cornerstone of pyridinone synthesis. These reactions typically involve the formation of the heterocyclic ring from acyclic precursors. A common approach is the reaction of 1,3-dicarbonyl compounds with enamines, which undergo condensation to form the pyridinone ring. psu.edu Another widely used method is the hydrolysis of 2-halopyridines, which provides a straightforward route to 2-pyridones. sci-hub.se The oxidation of pyridines or pyridinium (B92312) salts using reagents like potassium ferricyanide (B76249) in an alkaline medium also yields 2-pyridones with good regioselectivity. sci-hub.se Furthermore, the cyclization of β-ketoamides is a versatile method for preparing substituted 2-pyridones. nanomaterchem.com

| Starting Materials | Reagents/Conditions | Product | Reference |

| 1,3-Dicarbonyl compound, Enamine | Condensation | 2(1H)-Pyridinone derivative | psu.edu |

| 2-Halopyridine | Hydrolysis | 2(1H)-Pyridinone | sci-hub.se |

| Pyridine (B92270)/Pyridinium salt | Potassium ferricyanide, alkali | 2(1H)-Pyridinone | sci-hub.se |

| β-Ketoamide | Cyclization | Substituted 2(1H)-Pyridinone | nanomaterchem.com |

One-pot syntheses have gained prominence for their efficiency and atom economy in constructing complex molecules like 2(1H)-pyridinone derivatives. These methods often involve a cascade of reactions where multiple bonds are formed in a single synthetic operation without the need to isolate intermediates. For instance, a one-pot, four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation has been reported for the efficient synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. psu.edu Another example involves the direct one-pot synthesis of 2-(1H)-pyridinones from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, using L-proline as a catalyst. Current time information in Bangalore, IN.

Multicomponent reactions (MCRs) are powerful tools for the synthesis of diverse and complex molecular scaffolds, including pyridinones. nih.gov MCRs are convergent reactions where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. A notable example is the three-component reaction of diverse aromatic aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, which yields pyrano[3,2-c]pyridones. nih.gov Another MCR approach involves the reaction of 2-formyl-chromenes with Meldrum's acid and primary amines to afford highly functionalized pyridin-2(1H)-ones.

Specific Synthetic Pathways for Dihydroxylated Pyridinones

The synthesis of pyridinones bearing multiple hydroxyl groups, such as the target compound 2(1H)-Pyridinone, 4,5-dihydroxy-, presents unique challenges. The strategies often involve either the direct incorporation of hydroxyl groups during ring formation or the functionalization of a pre-existing pyridinone core.

The 4-hydroxy-2(1H)-pyridinone scaffold is a common structural motif in numerous natural products with diverse biological activities. psu.eduresearchgate.net As such, various synthetic approaches have been developed. One common method involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. mdpi.com For example, the condensation of acetoacetic esters with aldehydes, followed by oxidation, can yield 4-hydroxy-2-pyrones, which can be converted to the corresponding pyridones. mdpi.com Another approach is the thermal-induced dimerization cyclization of ethyl N-(styrylcarbamoyl)acetate derivatives, which leads to 4-hydroxy-2(1H)-pyridone-3-carboxamide derivatives. researchgate.net The direct condensation of ethyl 3-aminocrotonate with activated malonate derivatives also provides a convenient one-step synthesis of 4-hydroxy-2-pyridinones. Current time information in Bangalore, IN.

| Precursor | Key Reaction | Product | Reference |

| 1,3,5-Tricarbonyl compound | Cyclization | 4-Hydroxy-2-pyrone | mdpi.com |

| Ethyl N-(styrylcarbamoyl)acetate | Dimerization-cyclization | 4-Hydroxy-2(1H)-pyridone-3-carboxamide | researchgate.net |

| Ethyl 3-aminocrotonate, Malonate derivative | Condensation | 4-Hydroxy-2-pyridinone | Current time information in Bangalore, IN. |

A significant development in the functionalization of 4-hydroxy-2-pyridones is the palladium-catalyzed oxidative C3-selective arylation with arylboronic acids, which highlights the potential for C-H activation strategies to introduce substituents on the pyridone ring. rsc.org

The synthesis of 1,4-dihydroxy-2(1H)-pyridinone derivatives is of interest due to their presence in natural products like tenellin (B611285) and bassianin. researchgate.net A general method for preparing 1-hydroxy-2-pyridinones involves the reaction of a corresponding 2-pyrone with a hydroxylammonium salt in the presence of an alkali metal carbonate or bicarbonate. google.com Specifically for 1,4-dihydroxy derivatives, the synthesis often starts from a precursor that already contains a hydroxyl group or a protected equivalent at the 4-position, followed by the introduction of the N-hydroxyl group.

While a direct, modern synthetic route to 2(1H)-Pyridinone, 4,5-dihydroxy- is not extensively documented in recent literature, early work from 1947 describes the synthesis of its tautomer, 2,5-dihydroxy pyridine (5-hydroxy-2-pyridone). nih.gov More contemporary approaches could potentially involve the hydroxylation of a pre-formed 4-hydroxy-2-pyridone at the C5 position. This could theoretically be achieved through electrophilic hydroxylation or via a C-H activation/oxidation strategy, similar to the arylation methods developed for these systems. rsc.org The synthesis of related dihydroxy aromatic systems, such as 4,5-dihydroxy-1H-isoindole-1,3(2H)-diones, also suggests that pathways involving cycloaddition reactions could be adapted for the construction of the 4,5-dihydroxypyridinone core. mdpi.com

Chemoenzymatic and Asymmetric Synthetic Protocols for Dihydropyridinones

The construction of chiral dihydropyridinones is a key step toward obtaining enantiomerically pure pyridinone derivatives. Modern synthetic chemistry has developed several powerful chemoenzymatic and asymmetric protocols to achieve this.

Chemoenzymatic strategies leverage the high stereoselectivity of enzymes to produce optically active phenolic 3,4-dihydropyridin-2-ones. These intermediates are valuable for accessing enantioenriched 1,4-dihydropyridine (B1200194) and benzodiazepine (B76468) derivatives. acs.orgresearchgate.net This approach combines the selectivity of biocatalysis with the versatility of traditional organic reactions, offering an efficient route to complex chiral molecules. nih.gov

Asymmetric catalysis provides a direct method for the enantioselective synthesis of dihydropyridinones. Organocatalysis has emerged as a particularly effective tool. sioc-journal.cn For instance, chiral phosphoric acids have been used to catalyze asymmetric aza-Diels-Alder reactions of in-situ generated ketimines, yielding dihydropyridinones with adjacent quaternary stereocenters in high diastereoselectivity and enantioselectivity. nih.gov

N-Heterocyclic carbenes (NHCs) are another class of powerful organocatalysts for these transformations. NHC-catalyzed aza-Claisen annulations of enals with vinylogous amides produce a broad range of dihydropyridinones without the need for a nitrogen-protecting group. acs.orgacs.org Additionally, NHCs can catalyze the asymmetric synthesis of dihydropyridinones from α‐chloroaldehydes and N‐tosyl‐1‐azadienes. researchgate.net

Metal-catalyzed reactions also play a significant role. Enantioselective gold(I)-catalyzed hydrative cyclizations of N-propargyl-ynamides have been developed to synthesize chiral 3,6-dihydropyridinones, a process that utilizes water as a nucleophile. thieme-connect.com

Table 1: Asymmetric Synthetic Methods for Dihydropyridinones

| Method | Catalyst/Reagent | Substrates | Key Features |

|---|---|---|---|

| Asymmetric Aza-Diels-Alder | Chiral Phosphoric Acid | 3-amido allylic alcohols, oxazolones | Forms vicinal quaternary stereocenters; high diastereo- and enantioselectivity. nih.gov |

| NHC-Catalyzed Aza-Claisen | Chiral N-Heterocyclic Carbene (NHC) | Enals, vinylogous amides | Broad substrate scope; no N-protecting group required. acs.orgacs.org |

| Gold-Catalyzed Cyclization | Chiral Gold(I) Complex | N-propargyl-ynamides | Asymmetric hydrative cyclization; forms 3,6-dihydropyridinones. thieme-connect.com |

| Chemoenzymatic Synthesis | Enzymes (e.g., oxidases) | Racemic amines | Dynamic kinetic resolution; produces optically active phenolic dihydropyridinones. researchgate.netnih.gov |

Derivatization Strategies for 2(1H)-Pyridinone, 4,5-dihydroxy- Scaffolds

Once the core pyridinone ring is formed, derivatization allows for the fine-tuning of its properties. Key strategies include modification of the ring nitrogen, functionalization of the hydroxyl groups, and addition of substituents to the carbon framework.

N-Alkylation and N-Arylation Strategies

Modification at the nitrogen atom of the pyridinone ring is a common and crucial derivatization step.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved under various conditions. For example, N-alkylation of 2-pyridone with bromo-β-keto esters has been performed, though it can sometimes lead to a mixture of N- and O-alkylated products. nih.gov The use of different bases and solvents can influence the regioselectivity of this reaction. researchgate.net Gold-catalyzed intermolecular hydroamination represents a selective method for the N-alkylation of 2-pyridones. researchgate.net A variety of N-substituted 2-pyridones have been synthesized via condensation reactions, demonstrating the versatility of this approach. bibliomed.org Patented methods also exist for the N-alkylation of 2-pyridone using reagents like benzyl (B1604629) chloride in the presence of a fluoride (B91410) source. google.com

N-Arylation introduces an aryl group at the nitrogen position. Copper-catalyzed Ullmann condensation is a classic and effective method for the N-arylation of 2-pyridones and related heterocyclic compounds containing an -NHCO- moiety, using aryl halides as the aryl source. jst.go.jp More recently, methods using diaryliodonium salts as the arylating agent have been developed. These can be performed under copper catalysis at room temperature or even under metal-free conditions, where the choice of base can orthogonally direct the reaction towards either N- or O-arylation with high selectivity. nih.govmdpi.com

Table 2: N-Alkylation and N-Arylation Reactions of 2-Pyridones

| Reaction | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Bromo-β-keto ester | Base (e.g., NaH) | N-alkylated pyridone. nih.gov |

| N-Alkylation | Benzyl chloride | Tetrabutylammonium fluoride, THF | N-benzylated pyridone. google.com |

| N-Arylation | Aryl halides | CuI, Base (e.g., K₂CO₃) | N-aryl pyridone. jst.go.jp |

| N-Arylation | Diaryliodonium salts | CuCl₂, Trimethylamine, Toluene, RT | N-aryl pyridone. mdpi.com |

| N-Arylation | Diaryliodonium salts | N,N-diethylaniline (base), Fluorobenzene, 110 °C | Selective N-arylation (metal-free). nih.gov |

Regioselective Functionalization of Hydroxyl Groups

For the 2(1H)-Pyridinone, 4,5-dihydroxy- scaffold, the two hydroxyl groups offer sites for further modification. Regioselective functionalization is key to controlling the final structure. While direct functionalization of the 4,5-dihydroxy variant is specific, strategies can be inferred from related hydroxypyridinones.

Protecting the hydroxyl groups is a common first step. For instance, in 3-hydroxy-2-pyridinone systems, the hydroxyl group can be protected via alkylation, such as benzylation, before further reactions are carried out on other parts of the molecule. nih.gov The Mitsunobu reaction, using an alcohol in the presence of reagents like triphenylphosphine (B44618) and DIAD (diisopropyl azodicarboxylate), is a known method for the O-alkylation of hydroxypyridinones, although it can sometimes result in a mixture of N- and O-alkylated products. nih.gov Such protection/functionalization strategies are critical for directing subsequent reactions to specific sites on the pyridinone scaffold.

Introduction of Side Chains and Substituents

Introducing side chains and substituents onto the carbon backbone of the pyridinone ring is essential for creating structural diversity. This is typically achieved through C-H functionalization reactions.

The electronic nature of the 2-pyridone ring makes the C3 and C5 positions electron-rich and thus susceptible to electrophilic attack. nih.gov

C3-Functionalization: Palladium-catalyzed C3-arylation of 4-hydroxy-2-pyridones with arylboronic acids has been reported. nih.govrsc.org Radical-induced C3-alkylation with α-bromo carbonyl compounds can also be achieved with high selectivity. nih.gov

C5-Functionalization: The C5 position can also be functionalized. For example, naturally occurring pyridone derivatives like avellaneanone feature a p-hydroxyphenyl substituent at the C5 position. nih.gov

C6-Functionalization: Selective C6-alkynylation of 2-pyridones has been achieved using nickel catalysis. researchgate.netresearchgate.net

These regioselective functionalization methods allow for the precise installation of various alkyl, aryl, and other functional groups onto the pyridinone core, which is a key strategy in medicinal chemistry and materials science. researchgate.netdiva-portal.org

Table 3: Regioselective C-H Functionalization of 2-Pyridone Scaffolds

| Position | Reaction Type | Reagents | Catalyst/Conditions |

|---|---|---|---|

| C3 | Arylation | Arylboronic acids | Pd(OAc)₂, Cu(OAc)₂, Dioxane, 90°C. rsc.org |

| C3 | Arylation | Arylhydrazine HCl | K₂CO₃, O₂, Transition-metal-free. nih.gov |

| C5 | Arylation | Aryl-(mesityl) iodonium (B1229267) triflates | Pd(OAc)₂, AcOH, 100°C. mdpi.com |

| C6 | Alkynylation | Bromoalkynes | Ni(OTf)₂/tBubpy. researchgate.net |

Iii. Advanced Spectroscopic Characterization and Structural Elucidation of 2 1h Pyridinone, 4,5 Dihydroxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR data (chemical shifts, coupling constants) for 2(1H)-Pyridinone, 4,5-dihydroxy- could not be found in the search results.

Specific ¹³C NMR data for 2(1H)-Pyridinone, 4,5-dihydroxy- could not be found in the search results.

Specific data from advanced NMR experiments, including ¹⁵N NMR, for 2(1H)-Pyridinone, 4,5-dihydroxy- could not be located.

Vibrational and Electronic Spectroscopy

A specific IR spectrum with characteristic absorption bands for 2(1H)-Pyridinone, 4,5-dihydroxy- is not available in the search results. For comparison, IR absorptions for a 1,4-dihydroxy-2-pyridinone moiety have been noted in a related compound, showing bands at 3109, 1642, and 1556 cm⁻¹. hmdb.ca

Specific UV-Vis absorption maxima for 2(1H)-Pyridinone, 4,5-dihydroxy- were not found. The UV spectrum for a related 1,4-dihydroxy-2-pyridinone moiety showed maxima at 207.1, 241.0, and 296.0 nm. hmdb.ca

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For 2(1H)-pyridinone, 4,5-dihydroxy-, the molecular formula is C₅H₅NO₄, leading to a calculated molecular weight of approximately 143.09 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, providing strong evidence for the elemental formula.

While specific fragmentation data for 4,5-dihydroxy-2(1H)-pyridinone is not widely published, analysis of related pyridinone structures provides insight into expected fragmentation pathways. For instance, the simpler 2(1H)-Pyridinone (C₅H₅NO, MW: 95.10 g/mol ) is well-characterized. nist.govwikipedia.org In the mass spectrum of a dihydroxy-substituted analogue, fragmentation would likely involve the loss of hydroxyl groups (-OH), water (H₂O), and carbon monoxide (CO) from the pyridinone ring. The fragmentation pattern is crucial for confirming the presence and location of the hydroxyl substituents.

In the study of more complex pyridinone alkaloids, such as the 1,4-dihydroxy-5-phenyl-2-pyridinone derivatives isolated from Septoria pistaciarum, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine their molecular formulas (e.g., C₂₂H₂₉NO₄ for compound 1 ). nih.gov This technique is gentle, allowing for the ionization of the intact molecule and its precise mass measurement, which is the foundational first step in structure elucidation.

Table 1: Molecular Weight Data for Selected Pyridinone Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Analysis Method |

| 2(1H)-Pyridinone | C₅H₅NO | 95.10 | Calculated/MS |

| 6-Hydroxy-2(1H)-pyridinone | C₅H₅NO₂ | 111.10 | Calculated/MS |

| 2(1H)-Pyridinone, 4,5-dihydroxy- | C₅H₅NO₄ | 143.09 | Calculated |

| Septoria Pyridinone Alkaloid 1 | C₂₂H₂₉NO₄ | 371.21 | HRESIMS |

Note: Data for 2(1H)-Pyridinone and its 6-hydroxy derivative are from established databases. Data for the Septoria alkaloid is from referenced literature. The molecular weight for the title compound is calculated.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry. While a crystal structure for 2(1H)-pyridinone, 4,5-dihydroxy- is not publicly available, the crystallographic analysis of closely related compounds demonstrates the power of this technique.

For example, a bioactive 1,4-dihydroxy-5-phenyl-2-pyridinone alkaloid isolated from a fungal culture afforded crystals suitable for X-ray diffraction. nih.gov The analysis confirmed its absolute configuration and revealed detailed conformational features, such as an intramolecular hydrogen bond between a hydroxyl group and the tetrahydropyran (B127337) oxygen. nih.gov

In another instance, the crystal structure of 5-chloro-4-hydroxy-2(1H)-pyridone was characterized by powder X-ray diffraction, revealing specific d-spacings that define its crystalline form. google.com The crystal structure of the parent compound, 2-pyridone, shows a helical arrangement in the solid state formed through hydrogen bonds. wikipedia.org These examples highlight how X-ray crystallography provides unequivocal structural proof, which is essential for understanding the molecule's physical properties and biological interactions.

Table 2: Example Crystallographic Data for Substituted Pyridinone Compounds

| Compound | Crystal System | Space Group | Key Unit Cell Parameters | Reference |

| 1,4-dihydroxy-5-phenyl-2-pyridinone derivative | Orthorhombic | P2₁2₁2₁ | a=9.0Å, b=14.5Å, c=16.2Å | nih.gov |

| 5-chloro-4-hydroxy-2(1H)-pyridone (Form P) | Not specified | Not specified | d-spacings: 5.93, 4.79, 3.46, 3.42 Å | google.com |

Note: This table presents data from analogous compounds to illustrate the type of information obtained from X-ray crystallography.

Application of Biosynthetic Labeling in Structure Elucidation

Biosynthetic labeling is a powerful technique used to trace the metabolic pathways leading to a natural product and to assist in its structure elucidation. This method involves feeding a producing organism with precursors enriched with stable isotopes, such as ¹³C or ¹⁵N. The positions of these isotopes in the final molecule are then determined, typically by NMR spectroscopy or mass spectrometry, revealing how the precursor units were assembled.

This approach has been instrumental in elucidating the structures of complex pyridone alkaloids like tenellin (B611285) and bassianin, which are derivatives of 1,4-dihydroxy-5-(p-hydroxyphenyl)-2(1H)-pyridone. rsc.orgresearchgate.net In the study of tenellin, cultures of the fungus Beauveria bassiana were supplemented with ¹³C-labeled sodium acetate (B1210297) and ¹⁵N-labeled precursors. rsc.orgnih.gov

Iv. Theoretical and Computational Investigations of 2 1h Pyridinone, 4,5 Dihydroxy

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, energy, and the distribution of electrons. These methods solve approximations of the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 4,5-dihydroxy-2(1H)-pyridinone, DFT would be used to determine key characteristics. DFT calculations focus on the electron density to compute the molecule's energy and electronic properties.

Researchers would typically use a functional, such as B3LYP, paired with a basis set (e.g., 6-31G* or larger) to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's reactivity and electronic transitions. For substituted pyridinones, DFT is also employed to assess how substituents—in this case, the two hydroxyl groups—influence the electronic structure and stability of the pyridone ring.

Illustrative Data Table for DFT Calculations: This table shows the types of data that would be generated from DFT calculations for the different tautomers of 4,5-dihydroxy-2(1H)-pyridinone.

| Property | Tautomer A | Tautomer B | Tautomer C |

| Total Energy (Hartree) | Calculated Value | Calculated Value | Calculated Value |

| HOMO Energy (eV) | Calculated Value | Calculated Value | Calculated Value |

| LUMO Energy (eV) | Calculated Value | Calculated Value | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value | Calculated Value |

| Dipole Moment (Debye) | Calculated Value | Calculated Value | Calculated Value |

Ab Initio Methods (e.g., MP2, CASSCF, CASPT2)

Ab initio (Latin for "from the beginning") methods are based on first principles without using experimental data for parametrization. While computationally more demanding than DFT, they can offer higher accuracy.

Methods like Møller-Plesset perturbation theory (MP2) are used to incorporate electron correlation effects, which are crucial for accurately calculating interaction energies, such as those in hydrogen-bonded dimers. For studying photochemical processes or molecules with complex electronic structures, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) and the more advanced CASPT2 are employed. These methods are particularly important for investigating excited states, such as those involved in the response of the molecule to UV light, and for accurately describing the potential energy surfaces of tautomerization reactions. For the parent 2-pyridone, such methods have been used to understand its photophysics.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules, Molecular Dynamics (MD) simulations provide a view of how molecules behave over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing dynamic processes like conformational changes and interactions with solvent molecules.

For 4,5-dihydroxy-2(1H)-pyridinone, MD simulations would be crucial for understanding how it interacts with its environment, particularly in a biological context. For instance, simulations can show how the molecule interacts with water, how it folds or changes shape, and the stability of any hydrogen-bonded complexes it might form. By combining quantum mechanics with molecular mechanics (QM/MM methods), researchers can simulate reactions and proton transfer dynamics in large systems, like an enzyme active site, with high accuracy for the reacting parts of the system.

Analysis of Tautomeric Equilibria and Energy Barriers

Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. 2-Pyridinone exists in equilibrium with its tautomer, 2-hydroxypyridine (B17775). The introduction of two hydroxyl groups in the 4 and 5 positions creates multiple potential tautomeric forms, making the analysis of their relative stabilities and the energy barriers for their interconversion a key area of computational investigation.

Gas-Phase Tautomerism Studies

In the gas phase, the calculations model the molecule as an isolated entity, revealing its intrinsic properties without the influence of a solvent. Theoretical calculations are the primary tool for determining the relative energies of the different tautomers of 4,5-dihydroxy-2(1H)-pyridinone. By calculating the total electronic energy (often including zero-point vibrational energy corrections) for each optimized tautomeric structure, their relative stabilities can be predicted. For the parent 2-pyridone/2-hydroxypyridine system, gas-phase studies have shown the two tautomers to be very close in energy. High-level ab initio calculations are also used to map the potential energy surface of the proton transfer reaction, identifying the transition state structure and calculating the activation energy barrier for the interconversion.

Illustrative Table of Gas-Phase Tautomer Energies: This table illustrates how the relative energies of different tautomers would be compared. Energy is typically given in kJ/mol or kcal/mol relative to the most stable tautomer.

| Tautomer | Optimized Geometry | Relative Energy (kJ/mol) | Energy Barrier for Formation (kJ/mol) |

| Most Stable Tautomer | Coordinates | 0.0 | - |

| Tautomer 2 | Coordinates | Calculated Value | Calculated Value |

| Tautomer 3 | Coordinates | Calculated Value | Calculated Value |

Solvent Effects on Tautomeric Preferences

The presence of a solvent can dramatically shift the tautomeric equilibrium compared to the gas phase. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation.

For 4,5-dihydroxy-2(1H)-pyridinone, its multiple hydroxyl groups would be expected to form strong hydrogen bonds with polar solvents like water. Computational studies would investigate how these interactions stabilize or destabilize different tautomers. Polar solvents generally favor more polar tautomers. Studies on the parent 2-pyridone show that polar solvents favor the 2-pyridone form, whereas non-polar solvents favor the 2-hydroxypyridine form. Similar computational analyses for the 4,5-dihydroxy derivative would be essential to predict its behavior in different environments.

Investigation of Intermolecular Interactions and Aggregation Behavior

The presence of multiple hydrogen bond donors (N-H and two O-H groups) and acceptors (C=O and two O-H groups) in 2(1H)-pyridinone, 4,5-dihydroxy- suggests a rich and complex landscape of intermolecular interactions. These interactions are crucial in determining the supramolecular architecture in both solution and the solid state.

The 2-pyridone scaffold is well-established as a versatile participant in hydrogen bonding. The parent 2-pyridone molecule possesses both a hydrogen bond donor (N-H) and an acceptor (C=O), enabling the formation of robust dimeric structures. The introduction of two hydroxyl groups at the 4- and 5-positions significantly expands the possibilities for hydrogen bonding.

These additional hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the potential for extensive and intricate three-dimensional hydrogen-bonded networks. In a crystalline environment, one would anticipate a variety of hydrogen bonding motifs, including:

N-H···O=C: This is the classic hydrogen bond responsible for the dimerization of 2-pyridone itself.

O-H···O=C: The hydroxyl groups can donate hydrogen bonds to the carbonyl oxygen of neighboring molecules.

N-H···O-H: The amide proton can form a hydrogen bond with the oxygen of a hydroxyl group on an adjacent molecule.

O-H···O-H: Hydroxyl groups can form hydrogen bonds with each other, creating chains or rings of interacting molecules.

O-H···N: It is also conceivable for a hydroxyl group to donate a proton to the nitrogen atom of a neighboring molecule, particularly if tautomeric forms are considered.

The interplay between the different hydrogen bond donors and acceptors can be further understood by considering their relative strengths. The N-H proton of the pyridone ring and the O-H protons of the hydroxyl groups are all potent hydrogen bond donors. The carbonyl oxygen is a strong hydrogen bond acceptor, as are the oxygen atoms of the hydroxyl groups. The relative arrangement of these groups will be optimized to maximize the stability of the resulting hydrogen-bonded network.

The formation of dimers is a hallmark of 2-pyridone chemistry. For the parent 2-pyridone, the most stable dimer is a centrosymmetric structure formed by two N-H···O=C hydrogen bonds. This dimerization is a key feature of its behavior in non-polar solvents and is also observed in the solid state for some substituted pyridones.

For 2(1H)-pyridinone, 4,5-dihydroxy-, the potential for dimerization is significantly more complex. In addition to the canonical N-H···O=C dimer, numerous other dimeric conformations involving the hydroxyl groups are possible. The relative stability of these different dimers would depend on the total energy of the intermolecular interactions.

Table 1: Potential Hydrogen Bonding Interactions in a 2(1H)-Pyridinone, 4,5-dihydroxy- Dimer

| Donor | Acceptor | Type of Interaction |

| N1-H | O2 (carbonyl) | Primary Dimerization Motif |

| O4-H | O2 (carbonyl) | Hydroxyl-Carbonyl Interaction |

| O5-H | O2 (carbonyl) | Hydroxyl-Carbonyl Interaction |

| N1-H | O4 (hydroxyl) | Amide-Hydroxyl Interaction |

| N1-H | O5 (hydroxyl) | Amide-Hydroxyl Interaction |

| O4-H | O5 (hydroxyl) | Inter-hydroxyl Interaction |

| O5-H | O4 (hydroxyl) | Inter-hydroxyl Interaction |

| O4-H | N1 | Hydroxyl-Amide Nitrogen Interaction |

| O5-H | N1 | Hydroxyl-Amide Nitrogen Interaction |

In the solid state, it is expected that 2(1H)-pyridinone, 4,5-dihydroxy- would not exist as simple discrete dimers but would instead form extended, three-dimensional networks through a combination of the hydrogen bonds listed above. The aggregation would likely involve chains or sheets of molecules, with the specific packing arrangement determined by the most energetically favorable combination of intermolecular interactions.

The tautomeric equilibrium between the pyridone and hydroxypyridine forms also plays a crucial role in the solid-state aggregation. While the pyridone tautomer is generally favored, the presence of substituents can shift this equilibrium. In the solid state, the crystal packing forces can stabilize a particular tautomer. For example, in the case of a substituted 2,5-dihydroxypyridine, the crystal structure revealed the presence of the hydroxypyridine tautomer, which formed dimers via O-H···N hydrogen bonds. This highlights the sensitivity of the aggregation behavior to the specific substitution pattern and the crystalline environment.

Computational methods for crystal structure prediction could be employed to explore the likely packing arrangements and identify the most stable polymorphs of 2(1H)-pyridinone, 4,5-dihydroxy-. Such studies would involve generating a multitude of possible crystal structures and ranking them based on their calculated lattice energies, providing valuable insights into the solid-state aggregation of this compound.

V. Chemical Reactivity and Reaction Mechanisms Involving 2 1h Pyridinone, 4,5 Dihydroxy

Tautomeric Interconversion Mechanisms

The 2(1H)-pyridinone ring system is a classic example of a compound that undergoes tautomerization, existing as an equilibrium mixture of the lactam (pyridinone) and lactim (hydroxypyridine) forms. For the parent 2(1H)-pyridinone, the pyridone tautomer is generally more stable in polar solvents, while the 2-hydroxypyridine (B17775) form is favored in the gas phase and non-polar solvents. Current time information in Bangalore, IN.rsc.org The presence of 4,5-dihydroxy substituents introduces additional complexity to this equilibrium through their electronic and hydrogen-bonding effects.

Proton Transfer Pathways

The interconversion between the tautomers of pyridinone systems proceeds through several proton transfer pathways. These mechanisms are significantly influenced by the surrounding environment, such as the solvent, and the presence of other interacting molecules.

Intramolecular Proton Transfer: The direct transfer of a proton from the nitrogen to the carbonyl oxygen (or vice versa) in an isolated molecule has a high activation energy and is generally not a favored pathway. lkouniv.ac.in

Solvent-Assisted Proton Transfer: In protic solvents like water, solvent molecules can act as a shuttle, facilitating the proton transfer. For 2-hydroxypyridine, it is proposed that two water molecules can form a hydrogen-bonded bridge, enabling a concerted proton relay with a significantly lower activation energy. Current time information in Bangalore, IN.nih.gov The 4,5-dihydroxy groups on the target molecule can also participate in such hydrogen-bonded networks, potentially influencing the kinetics of the tautomerization.

Dimer-Mediated Proton Transfer: 2-Pyridones are known to form hydrogen-bonded dimers. rsc.org This dimerization can facilitate a double proton transfer between the two molecules in a self-catalytic manner, providing a low-energy pathway for tautomerization. nih.gov The additional hydroxyl groups in 4,5-dihydroxy-2(1H)-pyridinone could potentially form intermolecular hydrogen bonds, leading to different aggregation patterns and influencing this pathway.

Theoretical studies on 2-hydroxypyridine have quantified the activation energies for these different pathways, highlighting the energetic favorability of assisted transfer mechanisms over the intramolecular route. lkouniv.ac.in

Table 5.1: Calculated Activation Energies for Proton Transfer in 2-Hydroxypyridine

| Pathway | Activation Energy (kJ/mol) | Reference |

| Intramolecular Transfer | 137.2 | lkouniv.ac.in |

| Water-Assisted (one water molecule) | 38.7 | lkouniv.ac.in |

| Double-Proton Transfer in Dimer | 2.6 | lkouniv.ac.in |

| Intermolecular Transfer (Hy-Py complex) | 17.3 | lkouniv.ac.in |

This data pertains to the parent 2-hydroxypyridine/2-pyridone system and serves as a model for understanding the potential pathways for the 4,5-dihydroxy derivative.

Phototautomerization Phenomena

The tautomeric equilibrium of pyridinones can also be influenced by photochemical stimulation. For the 2-pyridone/2-hydroxypyridine system, it has been shown that UV irradiation can induce tautomerization. lkouniv.ac.in Theoretical studies suggest that upon electronic excitation, the tautomerization from 2-pyridone to 2-hydroxypyridine can occur. lkouniv.ac.in This process may involve the system reaching a conical intersection between different electronic states, potentially leading to the dissociation and subsequent re-association of the mobile hydrogen atom. lkouniv.ac.in The reverse process, from the lactim (hydroxypyridine) to the lactam (pyridinone) form upon photo-excitation, is considered less feasible due to a high energy barrier. lkouniv.ac.in The specific phototautomerization behavior of 2(1H)-pyridinone, 4,5-dihydroxy- has not been extensively detailed, but the general principles observed for the parent compound are expected to apply.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The pyridinone ring, substituted with two hydroxyl groups, is an electron-rich system, making it susceptible to electrophilic aromatic substitution. Conversely, the principles of nucleophilic substitution can also be applied.

Electrophilic Aromatic Substitution: The hydroxyl groups are strong activating groups and are ortho, para-directing. The amide nitrogen of the pyridinone ring also donates electron density to the ring through resonance, further activating it. In 2(1H)-pyridinone, the positions ortho and para to the nitrogen (C3 and C5) are electron-rich. Considering the combined directing effects of the N-H and the two hydroxyl groups at C4 and C5, the most likely positions for electrophilic attack would be C3 and C6. The precise regioselectivity would depend on the specific electrophile and reaction conditions. For example, the Elbs peroxydisulfate (B1198043) oxidation, an electrophilic hydroxylation reaction, has been used to introduce hydroxyl groups onto pyridone rings, often at the position ortho to an existing hydroxyl or amino group. nih.govfrontiersin.org

Nucleophilic Aromatic Substitution: While less common for such an electron-rich ring, nucleophilic substitution can occur, particularly if a good leaving group is present. The study of nucleophilic substitution on pyridine (B92270) derivatives provides a basis for understanding these potential reactions. rsc.orgnih.gov For 2(1H)-pyridinone, 4,5-dihydroxy-, a nucleophilic attack would be more likely if one of the hydroxyl groups were converted into a better leaving group.

Oxidation and Reduction Pathways

The 4,5-dihydroxy-2(1H)-pyridinone molecule can undergo both oxidation and reduction reactions, targeting either the substituent groups or the pyridinone ring itself.

Oxidation: The dihydroxy-substituted ring is sensitive to oxidation. The Elbs peroxydisulfate oxidation is a known method for hydroxylating pyridones. nih.govfrontiersin.orgnih.gov For instance, 2-pyridone can be oxidized to yield 2,5-dihydroxypyridine. nih.govlibretexts.org The presence of two hydroxyl groups in the target molecule makes it resemble a catechol or hydroquinone (B1673460) system, suggesting it could be susceptible to oxidation to form a quinone-like species, a reaction that could potentially be reversible.

Reduction: The pyridone ring can be reduced under certain conditions. For example, the synthesis of 5,6-dihydro-5-hydroxy-2(1H)-pyridone has been reported, indicating the reduction of the C5-C6 double bond of the pyridone ring is possible. mdpi.com Catalytic hydrogenation is a common method for reducing aromatic and heterocyclic rings, although conditions would need to be carefully controlled to avoid over-reduction or reaction of the hydroxyl groups.

Coordination Chemistry of Dihydroxypyridinones

Hydroxypyridinones (HOPOs) are a well-established class of chelating agents, particularly for hard metal ions. researchgate.net The 4,5-dihydroxy-2(1H)-pyridinone structure, with its multiple oxygen donor atoms, is an excellent candidate for forming stable complexes with a variety of metal ions.

Ligand Design and Complexation Principles

The design of ligands based on the hydroxypyridinone scaffold is a significant area of research, particularly for applications in medicinal chemistry and metal sequestration. researchgate.netnih.govscielo.org.za

Chelation: The 4,5-dihydroxy arrangement, similar to a catechol, combined with the pyridinone oxygen, provides a multidentate binding site. This allows the molecule to act as a bidentate or tridentate ligand. The design of more complex ligands often involves linking multiple hydroxypyridinone units to a central scaffold to create hexadentate or octadentate chelators, which can form highly stable complexes with metal ions like Fe(III). researchgate.net

Hard Metal Ion Preference: Hydroxypyridinones are particularly effective at binding hard metal cations, such as Fe(III), Ga(III), Al(III), and the uranyl ion (UO₂²⁺). nih.govscielo.org.za This is due to the hard nature of the oxygen donor atoms. Structurally related 4,5-dihydroxy-1H-isoindole-1,3(2H)-diones have been shown to be potent inhibitors of HIV-1 integrase, a function attributed to their ability to chelate the Mg²⁺ ions in the enzyme's active site.

Complexation Principles: The formation of metal complexes with hydroxypyridinones is governed by principles of coordination chemistry. The stability of the resulting complexes is influenced by factors such as the charge and size of the metal ion, the number of donor atoms in the ligand (denticity), and the formation of stable chelate rings. nih.gov The complexation is a type of charge-transfer interaction where the ligand acts as an electron donor and the metal ion as an electron acceptor. Bivalent ligands, which contain two pharmacophores, can be designed to target specific biological structures like GPCR dimers.

The ability of 4,5-dihydroxy-2(1H)-pyridinone to form stable metal complexes is a key aspect of its chemical reactivity and biological potential.

Role as Chelation Agents, particularly for Iron(III)

The iron-chelating capacity of hydroxypyridinones is largely attributed to the presence of a bidentate O,O-donor set from the hydroxyl and keto groups on the pyridinone ring, which form stable complexes with hard metal ions like Fe(III). mdpi.com The position of these functional groups, along with other ring substituents, significantly influences the acidity of the ligand and the stability of the resulting metal complex. mdpi.comkcl.ac.uk For instance, derivatives of 3-hydroxy-4-pyridinones and 3-hydroxy-2(1H)-pyridinones have been extensively studied as potent iron chelators. mdpi.comkcl.ac.ukscilit.com

In the absence of specific data for 2(1H)-Pyridinone, 4,5-dihydroxy-, it is not possible to provide detailed research findings or a data table on its interaction with Iron(III). Further experimental investigation would be required to determine its specific chelating properties and reaction mechanisms.

Vi. Structure Molecular Interaction Relationship Smir Studies of 2 1h Pyridinone, 4,5 Dihydroxy Scaffolds

Fundamental Principles of Structure-Molecular Interaction Relationships

The Structure-Molecular Interaction Relationship (SMIR) is a foundational concept that investigates how a molecule's chemical structure dictates its interactions with biological targets. These interactions, which are primarily noncovalent, govern the molecule's function and biological activity. Key principles underpinning these relationships include:

Molecular Forces: The primary forces driving molecular recognition are noncovalent interactions such as hydrogen bonds, electrostatic interactions (ion-ion, ion-dipole, dipole-dipole), van der Waals forces, and hydrophobic interactions. researchgate.net For the 2(1H)-pyridinone, 4,5-dihydroxy- scaffold, the hydroxyl and carbonyl groups are potent sites for hydrogen bonding, acting as both donors and acceptors. nih.govnih.gov This capability is crucial for binding to biological targets like enzymes and receptors. nih.gov

Electronic Properties: The distribution of electrons within a molecule, including its polarity and polarizability, significantly influences its interaction potential. mdpi.com Electron-withdrawing or electron-donating substituents can alter the electronic landscape of the pyridinone ring, thereby modulating the strength of its interactions. rsc.org

Steric and Conformational Factors: The three-dimensional shape and size of a molecule, along with its conformational flexibility, determine its ability to fit into a biological target's binding site. mdpi.com The spatial arrangement of the hydroxyl groups and any additional substituents on the 2(1H)-pyridinone, 4,5-dihydroxy- scaffold will dictate its binding specificity and affinity.

The study of these relationships, often through quantitative structure-activity relationship (QSAR) models, allows for the prediction of a compound's biological activity based on its physicochemical properties. researchgate.net This predictive power is instrumental in designing new molecules with enhanced potency and selectivity.

Impact of Substituent Effects on Molecular Recognition

Modifying the core 2(1H)-pyridinone, 4,5-dihydroxy- scaffold with various substituents is a key strategy to fine-tune its molecular recognition properties. The nature and position of these substituents can profoundly affect the molecule's electronic character, lipophilicity, and steric profile, thereby influencing its binding affinity and specificity.

Substitutions on the pyridinone ring can significantly alter the scaffold's interaction profile. The electronic properties of the ring system can be tuned by introducing different functional groups. nih.gov For instance, in related 3-hydroxy-4(1H)-pyridinone (3,4-HOPO) systems, the introduction of alkyl groups or other functionalities at various positions is a common strategy to modulate properties like metal chelation affinity. mdpi.comrsc.org

Electron-donating vs. Electron-withdrawing Groups: The introduction of electron-withdrawing groups can enhance certain interactions by modifying the acidity (pKa) of the hydroxyl protons, which can be critical for metal ion chelation. rsc.orgnih.gov Conversely, electron-donating groups can increase electron density in the ring. Aromatic O-alkylation, for example, can change the electronic configuration and conformation of pyridone derivatives, influencing their binding affinity to kinase active sites. tandfonline.com

Positional Impact: The position of the substituent is crucial. Studies on 3,5-disubstituted pyridin-2(1H)-ones have shown that the 3-position can tolerate bulky groups, while substitution at other positions may be more sensitive. nih.gov For 3,4-HOPOs, 1'-hydroxyalkyl substituents at the C2 position were found to decrease protonation and iron complex formation constants due to intramolecular hydrogen bonding and inductive effects. rsc.org

Table 1: Effect of Ring Substituents on the Properties of Related Hydroxypyridinone (HOPO) Analogs Data synthesized from studies on analogous compounds to illustrate potential effects on the 2(1H)-pyridinone, 4,5-dihydroxy- scaffold.

| Analog/Substituent | Observed Effect | Potential Implication for 4,5-dihydroxy-2(1H)-pyridinone | Reference |

|---|---|---|---|

| 3,4-HOPO with C2 1'-hydroxyalkyl group | Decreased pKa and Fe3+ stability constants, but increased pFe3+ at physiological pH. | Substitution at C3 or C6 could modulate metal chelation efficiency. | rsc.orgnih.gov |

| 3,4-HOPO with C2 amido group | Negative inductive effect and hydrogen bonding decrease Fe3+ stability but increase pFe3+ values. | Amido groups could enhance metal scavenging ability under physiological conditions. | nih.gov |

| 3-hydroxy-2(1H)-pyridinone with 5-substituents | Heteroaryl substituents at the C-5 position can significantly improve potency as WDR5 antagonists. | Substitutions at the C5 or C6 positions could be critical for protein-ligand interactions. | nih.gov |

Alkylation or arylation at the nitrogen atom (N1 position) of the pyridinone ring is a common modification that can significantly impact molecular interactions.

Steric Hindrance and Lipophilicity: Introducing substituents at the N1 position can alter the molecule's steric profile and increase its lipophilicity. N-alkylation of 3,4-HOPOs generally results in minor changes to proton and Fe³⁺ affinity but can influence bioavailability. rsc.org In contrast, studies on other pyridinone derivatives have shown that N-aryl groups can lead to better biological activity compared to N-alkyl groups. nih.gov

Conformational Restriction: N-substitution can lock the molecule into a specific conformation, which can be either beneficial or detrimental to binding, depending on the target. For example, in pyrid-2-yl ureas, a positively charged 1-methylpyridinium-2-yl substituent was found to strongly favor a specific conformational isomer. frontiersin.org

Synthetic Accessibility: While direct N-alkylation of hydroxypyridines can be challenging due to competing O-alkylation, specific methods have been developed to achieve high N-selectivity, providing a route to a wide range of N-substituted 2-pyridone derivatives. nih.govacs.org

The two hydroxyl groups at the C4 and C5 positions are defining features of the 2(1H)-pyridinone, 4,5-dihydroxy- scaffold, acting as key hydrogen bond donors and metal chelating moieties.

Hydrogen Bonding: The hydroxyl groups can form strong intramolecular hydrogen bonds, which influence the compound's conformation and the acidity of the protons. rsc.orgnih.gov They are also critical for forming intermolecular hydrogen bonds with target biomolecules. For example, in one study, the hydroxyl group of a 1,4-dihydroxypyridinone ring formed hydrogen bonds with Asn81 and Cys83 residues in the active site of the tyrosinase enzyme. nih.gov

Metal Chelation: Dihydroxypyridinone moieties are known to be effective chelators of metal ions, a property crucial for their biological activity in various contexts, such as inhibiting metal-dependent enzymes. researchgate.netnih.gov The deprotonated hydroxyl groups form stable complexes with metal ions like Fe³⁺. rsc.orgnih.gov Modification of these groups, for instance, by protection with a benzyl (B1604629) group, is a common synthetic strategy that must be reversed to restore chelating activity. rsc.org

Tautomerism: The presence of hydroxyl groups can lead to tautomeric forms. For instance, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one can exhibit a tautomeric change to a catechol-like form, which influences its coordinating ability towards Fe³⁺. rsc.orgulisboa.pt This tautomerism can significantly impact the molecule's interaction profile.

Conformational Analysis and its Influence on Interaction Profiles

The 2-pyridone ring is largely planar, but substituents can introduce conformational preferences. researchgate.net Intramolecular hydrogen bonding, particularly between the adjacent C4 and C5 hydroxyl groups, and between a hydroxyl group and a substituent at the C3 or C6 position, can impose significant conformational rigidity. nih.govscielo.org.za This pre-organization can be entropically favorable for binding to a target, as less conformational freedom is lost upon complex formation.

The specific conformation adopted by the molecule directly influences its interaction profile. A rigid conformation might fit perfectly into a specific binding pocket, leading to high affinity and selectivity. However, some degree of flexibility can be advantageous, allowing the molecule to adapt its shape to different binding sites, a concept known as "induced fit." Studies on therapeutic proteins demonstrate that the correct conformation is essential for safety and efficacy, and even minor changes can impact biological function. nih.gov For flexible molecules, computational methods can be employed to explore the conformational landscape and identify low-energy, bioactive conformations.

Computational Modeling of Molecular Interactions

Computational modeling has become an indispensable tool for studying structure-molecular interaction relationships at the atomic level. nih.govdiva-portal.org Techniques like molecular docking and molecular dynamics (MD) simulations provide detailed insights into how ligands like 2(1H)-pyridinone, 4,5-dihydroxy- derivatives interact with their biological targets. researchgate.netjchemlett.com

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies of 3-hydroxypyridin-4-one derivatives in the active site of the tyrosinase enzyme revealed that a hydroxyl group formed crucial hydrogen bonds with active site residues, and other parts of the molecule engaged in favorable interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of molecules over time, providing insights into conformational changes and the stability of interactions. diva-portal.org These simulations can reveal how the flexibility of both the ligand and the target protein influences the binding process.

Free Energy Calculations: Methods like free energy perturbation can be used to calculate the relative binding affinities of different ligands, guiding the optimization of lead compounds.

These computational approaches help rationalize experimental observations and guide the design of new derivatives with improved properties. By simulating how changes in the substituent pattern or conformation affect binding, researchers can prioritize the synthesis of the most promising candidates, accelerating the drug discovery process. researchgate.net

Vii. Advanced Applications of 2 1h Pyridinone, 4,5 Dihydroxy in Organic and Materials Science

Role as Privileged Scaffolds in Molecular Design

The inherent characteristics of the pyridinone ring allow it to serve as a foundational structure in creating diverse molecular libraries with significant biological and material applications. nih.govmdpi.com Its derivatives have demonstrated a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects, underscoring the scaffold's importance in pharmaceutical chemistry. nih.govnih.gov

Fragment-based drug design (FBDD) is a strategy that identifies small, low-complexity molecules ("fragments") that bind weakly to a biological target. These fragments are then optimized and grown into more potent lead compounds. The pyridinone scaffold is exceptionally well-suited for FBDD due to its derivatizable positions and its capacity to form key interactions with therapeutic targets. nih.govfrontiersin.org

A notable example is the discovery of inhibitors for the influenza virus polymerase acidic (PA) endonuclease, a metalloenzyme crucial for viral replication. frontiersin.orgnih.gov High-throughput screening identified 5-chloro-3-hydroxypyridin-2(1H)-one as a chelating ligand that binds to the dinuclear metal active site of the enzyme. frontiersin.org Subsequent fragment-based approaches utilized various hydroxypyridinone cores as the essential metal-binding pharmacophore (MBP). acs.org By starting with a simple hydroxypyridinone fragment, researchers were able to elaborate the structure, adding substituents to probe binding pockets and enhance potency, ultimately leading to inhibitors with nanomolar efficacy. acs.orgescholarship.org

| Compound/Fragment | Base Scaffold | Modification | Target | Finding |

| Pyromeconic Acid Derivative | Hydroxypyrone | Conversion to N-methylpyridinone | Influenza PA Endonuclease | Conversion to the pyridinone scaffold resulted in a marked increase in inhibitory potency, attributed to the greater electron density on the donating oxygen atoms. escholarship.org |

| Lead Compound 71 | Hydroxypyridinone | N-aryl and other substitutions | Influenza PA Endonuclease | A fragment-based approach led to a lead compound with an IC₅₀ of 14 nM in enzymatic assays. acs.org |

| Compound 65a | Pyridinone | Substituents at 4'-phenyl and 6-pyridinone positions | Influenza PA Endonuclease | "Fragment growth" and "fragment merging" strategies increased potency significantly, with compound 65a showing 4- to 5-fold greater potency than a known inhibitor. nih.govfrontiersin.org |

This table is based on data from multiple research findings to illustrate the application of the pyridinone scaffold in fragment-based approaches.

Biomolecular mimetics are molecules designed to replicate the function of biological molecules, such as peptides or nucleotides. The pyridinone scaffold is an effective bioisostere for amide bonds and various heterocyclic and phenyl rings. nih.govresearchgate.net Its ability to present hydrogen bond donors and acceptors in a well-defined spatial arrangement allows it to mimic the key interactions of these biological motifs. This mimicry enables pyridinone-based compounds to effectively interact with biological targets like enzymes and receptors. researchgate.net The rigid structure of the pyridinone ring can also pre-organize appended functional groups, reducing the entropic penalty of binding and leading to higher affinity interactions.

Protein kinases are a critical class of drug targets, and most kinase inhibitors function by binding to the ATP pocket. nih.gov A key feature of this pocket is the "hinge region," which forms a hydrogen bond network with the incoming ligand. The pyridinone scaffold is an excellent candidate for a kinase hinge-binding motif because it possesses both hydrogen bond donor (N-H) and acceptor (C=O) functionalities, similar to the pyrimidine (B1678525) core found in many FDA-approved kinase inhibitors. nih.govresearchgate.netnih.gov By serving as a stable anchor in the hinge region, the pyridinone core allows for the exploration of different substituents that can interact with other parts of the ATP-binding site, enabling the development of potent and selective kinase inhibitors. nih.gov

Bioisosteric Replacements in Molecular Scaffolds

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modify a molecule's physicochemical properties (e.g., solubility, membrane permeability, metabolic stability) while retaining or improving its biological activity. nih.gov The pyridinone ring is frequently employed as a bioisostere for phenyl groups, amides, and other heterocycles. nih.govresearchgate.net

A clear application of this principle was demonstrated in the development of influenza PA endonuclease inhibitors based on a 4,5-dihydroxypyridin-2(1H)-one scaffold. nih.gov The parent compound contained a carboxylic acid group, which is often associated with poor membrane permeability and other pharmacological liabilities. nih.gov Researchers synthesized a series of derivatives where the carboxylic acid was replaced with various metal-binding isosteres (MBIs). Many of these new compounds retained inhibitory activity comparable to the original carboxylic acid, demonstrating the utility of the hydroxypyridinone core in accommodating such modifications to fine-tune molecular properties. nih.gov

| Parent Scaffold Moiety | Bioisosteric Replacement | Finding |

| Carboxylic Acid | Various Metal-Binding Isosteres (MBIs) | The replacement of the carboxylic acid group on a hydroxypyridinone scaffold with other moieties successfully modulated physicochemical properties while retaining potent inhibitory activity against the target enzyme. nih.gov |

| Phenyl Ring | Pyridinone Ring | The pyridinone scaffold can serve as a bioisostere for a phenyl group, influencing lipophilicity, water solubility, and metabolic stability. researchgate.netnih.gov |

| Amide Bond | Pyridinone Ring | With its hydrogen bond donor and acceptor capabilities, the pyridinone structure can effectively mimic the interactions of an amide bond. researchgate.netnih.gov |

Applications in Metal Chelation and Coordination Polymers

Hydroxypyridinones (HOPOs) are a premier class of chelating agents, renowned for their high affinity and selectivity for hard Lewis acidic metal ions, such as iron(III), gallium(III), and various actinides. kcl.ac.ukresearchgate.netsemanticscholar.org The chelating ability stems from the deprotonated hydroxyl group and the adjacent ketone oxygen, which form a stable five-membered ring with the metal ion. researchgate.net The 4,5-dihydroxy-2(1H)-pyridinone isomer features a catechol-like arrangement of hydroxyl groups, which is also a well-known and powerful metal-binding motif. This structure makes it a particularly strong candidate for applications requiring robust metal sequestration.

The preparation of polymeric networks based on HOPO is an emerging area of interest, aimed at expanding the use of this motif in synthetic membranes and advanced materials. researchgate.net

While bidentate HOPO ligands are effective, linking multiple HOPO units to a central backbone creates multi-dentate (e.g., tetradentate, hexadentate, octadentate) chelators with significantly enhanced properties. kcl.ac.ukresearchgate.net These multi-dentate ligands exhibit higher thermodynamic stability and selectivity for target metal ions compared to their bidentate counterparts. scispace.comgoogle.com The design involves connecting hydroxypyridinone units, such as 1-hydroxy-2-pyridinone (1,2-HOPO) or 3-hydroxy-2-pyridinone (3,2-HOPO), to scaffolds like polyamines or macrocycles. scispace.comresearchgate.net This approach has been instrumental in developing highly effective chelators for therapeutic and diagnostic applications. semanticscholar.org The principles used to create these complex structures are directly applicable to the 4,5-dihydroxy-2(1H)-pyridinone isomer, leveraging its intrinsic bidentate chelation capability to construct more complex and powerful metal-sequestering agents.

| Ligand Type | Denticity | HOPO Isomer(s) Used | Target Metal Ions | Application Area |

| Spermine-based Ligand | Octadentate | 3-hydroxy-2-pyridinone (3,2-HOPO) | Pu(IV), Fe(III) | Actinide Decorporation semanticscholar.org |

| TREN-based Chelators | Hexadentate | 1-hydroxy-2-pyridinone (1,2-HOPO) | Fe(III) | Antimicrobial Agents researchgate.net |

| Terephthalamide/HOPO | Tetradentate, Hexadentate, Octadentate | 1,2-HOPO, Me-3,2-HOPO | Fe(III), Actinides (Pu, Am) | Therapeutic Chelation scispace.com |

Functionalized Polymers and Resins for Metal Binding

The 4,5-dihydroxy substitution on the 2(1H)-pyridinone ring provides a powerful bidentate chelating site analogous to catechols but with enhanced stability against oxidation. nih.gov This property is harnessed in the creation of functionalized polymers and resins designed for high-affinity metal binding. These materials are synthesized by incorporating the 4,5-dihydroxy-2(1H)-pyridinone moiety, often referred to as a hydroxypyridinone (HOPO) group, into various polymer backbones.

Research has demonstrated the synthesis of such polymers through methods like the copolymerization of functionalized monomers or the post-polymerization modification of existing polymers. ijirset.com For instance, a common strategy involves preparing a HOPO ligand with a polymerizable group, such as an acrylate, and then copolymerizing it with other monomers like 2-hydroxyethyl methacrylate (B99206) to form crosslinked beads. ijirset.com Another approach is the conjugation of amino-functionalized HOPO ligands to polymers with active ester groups, such as poly(glycidyl methacrylate) (PGMA). nih.govijirset.com

These HOPO-functionalized materials exhibit a remarkable capacity for chelating a wide array of metal ions, with a particularly high affinity for hard metal cations like iron(III). ijirset.com The resulting polymer-metal complexes can be used in applications ranging from heavy metal remediation to the creation of multifunctional networks with tailored mechanical or photophysical properties. nih.gov Compared to their catechol-based counterparts, HOPO-functionalized polymers show significantly improved stability, especially under basic and oxygenated conditions, which is a critical advantage for practical applications. nih.gov

Table 1: Examples of 2(1H)-Pyridinone, 4,5-dihydroxy- Functionalized Polymers for Metal Binding

| Polymer System | Synthesis Method | Target Metal Ions | Key Findings |

|---|---|---|---|

| Crosslinked Poly(acrylamide-co-acrylonitrile) | Click reaction between cyanuric triazides and the copolymer. | Pb²⁺ | Showed exceptional efficiency for Pb²⁺ removal (94% at pH 7.0) with a rapid equilibrium time of 15 minutes. researchgate.net |

| Polystyrene-supported Schiff base resin | Reaction between chloromethyl polystyrene and a Schiff base ligand. | Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Pb²⁺ | Metal ion uptake followed the order Cu²⁺ > Zn²⁺ > Ni²⁺ > Co²⁺ > Pb²⁺. cymitquimica.com |

| 3,4-HOPO-containing beads | Copolymerization of 1-(β-acrylamidoethyl)-3-hydroxy-2-methyl-4-(1H)- pyridinone (AHMP) with 2-hydroxyethyl methacrylate. | Fe³⁺ | Forms iron(III)-chelating beads with high affinity for hard metal cations. ijirset.com |

| PEG-acrylate Networks | Active ester chemistry to incorporate an amino-functionalized HOPO ligand. | Fe³⁺, Lanthanides (e.g., Holmium, Terbium) | Demonstrates superior stability to catechol derivatives; chelation of lanthanides induces UV-induced fluorescence. nih.gov |

Novel Applications in Dyes and Pigments

The pyridone structural motif is a well-established component in the synthesis of various dyes and pigments, particularly azo dyes. researchgate.netscirp.orgnih.govnih.gov In the typical synthesis of azo dyes, a primary aromatic amine is diazotized and then reacted with a coupling component, which is often an electron-rich aromatic compound such as a phenol (B47542) or another amine. nih.gov Various substituted pyridones, particularly those with a hydroxyl group, serve as effective coupling components to produce brightly colored dyes with good fastness properties for dyeing fabrics like polyester. scirp.orgnih.gov For example, a range of yellow, orange, and red azo pyridone dyes have been synthesized for applications in textiles and even for high-tech uses like image-sensor color filters. scirp.orgmdpi.com

However, based on a review of the available scientific literature, there are no specific, detailed research findings on the application of 2(1H)-Pyridinone, 4,5-dihydroxy- as a coupling agent or a primary component in the synthesis of dyes and pigments. While its dihydroxy-substituted aromatic structure (a chromophore) suggests theoretical potential for color-related applications, current research predominantly focuses on other substituted pyridones, such as 6-hydroxy-4-methyl-2-pyridone derivatives. scirp.orgmdpi.comgoogle.com Therefore, while the broader class of pyridinone compounds is significant in dye chemistry, the novel application of the specific 4,5-dihydroxy variant remains an underexplored area.

Potential in Catalysis and Proton Transfer Systems

The 2(1H)-pyridinone core structure possesses inherent properties that make it a candidate for applications in catalysis and proton transport. The molecule exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form, and this ability to easily shuttle a proton is central to its function in these areas. mdpi.comwikipedia.org The presence of the 4,5-dihydroxy groups on the ring is expected to significantly enhance these capabilities.

In catalysis, pyridinone derivatives can act as versatile ligands in coordination chemistry, forming stable complexes with a variety of transition metals. elsevier.es The 4,5-dihydroxy moiety provides a robust, bidentate O,O'-donor set, similar to a catechol, which can coordinate to a metal center. This coordination can be used to tune the electronic properties and reactivity of the metal, making it an active catalyst for reactions such as alcohol dehydrogenation or hydrogenation. elsevier.es Furthermore, the pyridone's ability to participate in hydrogen bonding and proton transfer can facilitate proton-coupled electron transfer (PCET) steps in a catalytic cycle, which is crucial for many redox reactions. elsevier.es

The potential for facilitating proton transfer also positions 2(1H)-pyridinone, 4,5-dihydroxy- as a valuable component in proton transfer systems. The 2-pyridone structure is known to form hydrogen-bonded dimers that can facilitate concerted double proton transfer. grafiati.com The additional hydroxyl groups at the 4 and 5 positions can extend this hydrogen-bonding network, creating pathways for efficient proton transport. This is analogous to systems where polar groups like pyridine (B92270) are incorporated into polymer backbones to create proton-conducting membranes for applications like fuel cells. Materials incorporating 2(1H)-pyridinone, 4,5-dihydroxy- could potentially exhibit high proton conductivity, particularly under anhydrous conditions, by leveraging the Grotthuss-type proton-hopping mechanism along the extended hydrogen-bond chains. The development of such materials is a key goal in the search for new proton conductors that can operate at intermediate temperatures.

Viii. Future Perspectives and Emerging Research Avenues for 2 1h Pyridinone, 4,5 Dihydroxy

Innovations in Sustainable Synthetic Methodologies

The synthesis of pyridinone derivatives has traditionally involved methods that may utilize harsh conditions or hazardous reagents. rasayanjournal.co.in The future of synthesizing 2(1H)-Pyridinone, 4,5-dihydroxy- is geared towards the principles of green chemistry, aiming for methodologies that are not only efficient but also environmentally benign. ijarsct.co.in

Key innovations in this area include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. mdpi.com Applying MCRs to the synthesis of 2(1H)-Pyridinone, 4,5-dihydroxy- could significantly reduce waste, shorten reaction times, and improve atom economy. rsc.orgnih.gov Researchers are exploring one-pot syntheses under solvent-free or aqueous conditions to create substituted pyridones. mdpi.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a valuable tool in green chemistry for its ability to dramatically reduce reaction times and often improve product yields compared to conventional heating methods. nih.gov This technique could be applied to accelerate the key cyclization and condensation steps in the formation of the 4,5-dihydroxy-2(1H)-pyridinone ring.

Solvent-Free and Aqueous Synthesis: The move away from volatile organic solvents is a central goal of sustainable chemistry. Future syntheses will likely focus on solventless "neat" reactions or the use of water as a reaction medium. mdpi.commdpi.com The development of water-soluble catalysts and reactants will be crucial for the advancement of these methods.

Novel Catalytic Systems: Research is ongoing to develop more efficient and recyclable catalysts. This includes the use of solid-supported catalysts, such as silica (B1680970) sulfuric acid, which can be easily separated from the reaction mixture and reused, minimizing waste and cost. nih.gov

| Methodology | Key Advantages | Potential for 2(1H)-Pyridinone, 4,5-dihydroxy- Synthesis | Reference |

|---|---|---|---|

| Conventional Heating | Well-established procedures | Baseline method, often with longer reaction times and lower yields. | nih.gov |

| Microwave-Assisted Synthesis | Shorter reaction times (minutes vs. hours), higher yields, pure products. | Rapid and efficient formation of the pyridinone core. | nih.gov |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified work-up. | Streamlined one-pot synthesis from simple precursors. | mdpi.com |

| Solvent-Free Conditions | Environmentally benign, easy handling, often high yields. | Eliminates hazardous solvents, reducing environmental impact. | nih.govmdpi.com |

Exploration of Novel Chemical Transformations

The functional groups of 2(1H)-Pyridinone, 4,5-dihydroxy-—the two hydroxyl groups, the lactam functionality, and the aromatic ring—offer multiple sites for chemical modification. Future research will focus on leveraging this reactivity to create a diverse library of derivatives with tailored properties.

Emerging areas of exploration include:

Selective Functionalization: A primary challenge and opportunity lie in the selective derivatization of the two hydroxyl groups at the C4 and C5 positions. Developing protecting group strategies or regioselective reactions will allow for the synthesis of complex molecules where each hydroxyl group is modified independently.

C-H Activation: Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. Future work could focus on developing catalytic systems to selectively activate the C-H bonds at the C3 and C6 positions of the pyridinone ring, enabling the direct introduction of new substituents.

Scaffold for Complex Molecules: The 3,4-dihydro-2(1H)-pyridone core has been used as an intermediate for synthesizing more complex heterocyclic systems. mdpi.com Similarly, 2(1H)-Pyridinone, 4,5-dihydroxy- can serve as a versatile building block for constructing fused-ring systems and other elaborate molecular architectures.

Polymerization and Material Synthesis: The hydroxyl groups offer potential anchor points for polymerization. This could lead to the development of novel polymers incorporating the 4,5-dihydroxy-2(1H)-pyridinone unit, potentially yielding materials with unique optical, electronic, or thermal properties.

Development of Advanced Computational Models

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules, guiding experimental work and accelerating the discovery process. For 2(1H)-Pyridinone, 4,5-dihydroxy-, advanced computational models are becoming indispensable.

Future research in this domain will likely involve: